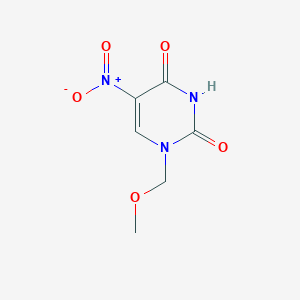

5-Nitro-1-methoxymethyluracil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10-Shogaol es un compuesto bioactivo que se encuentra en el jengibre (Zingiber officinale). Es uno de los principales componentes picantes formados a partir de la deshidratación de gingeroles durante el proceso de secado o calentamiento del jengibre . Este compuesto es conocido por sus potentes propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

10-Shogaol puede sintetizarse a través de la deshidratación de 10-gingerol. Este proceso generalmente implica calentar los gingeroles a altas temperaturas. Por ejemplo, se ha demostrado que el secado con aire caliente a 150 °C durante 6 horas aumenta significativamente el contenido de 10-Shogaol .

Métodos de producción industrial

En entornos industriales, el 10-Shogaol se produce secando rizomas de jengibre mediante métodos como el secado al sol abierto, el secado en túneles solares y el secado con aire caliente. Entre estos, el secado con aire caliente a temperaturas controladas es preferido por su eficiencia en la conversión de gingeroles a shogaoles mientras se conserva el contenido de aceite esencial .

Análisis De Reacciones Químicas

Tipos de reacciones

10-Shogaol experimenta varias reacciones químicas, que incluyen:

Oxidación: 10-Shogaol puede oxidarse para formar cetonas y aldehídos correspondientes.

Reducción: Puede reducirse para formar 10-gingerol.

Sustitución: Puede sufrir reacciones de sustitución con nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con 10-Shogaol en condiciones suaves.

Productos principales

Oxidación: Produce cetonas y aldehídos.

Reducción: Produce 10-gingerol.

Sustitución: Produce varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

10-Shogaol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento químico de los shogaoles y los gingeroles.

Biología: Se estudia por sus efectos sobre la proliferación celular, la migración y la apoptosis.

Mecanismo De Acción

10-Shogaol ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: Elimina los radicales libres y quelata los iones metálicos, protegiendo así las células del daño oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y enzimas como la ciclooxigenasa y la lipooxigenasa.

Actividad anticancerígena: Induce la apoptosis en las células cancerosas mediante la modulación de vías de señalización como la quinasa de proteína activada por mitógenos (MAPK) y las vías de fosfoinositida 3-quinasa (PI3K) / Akt.

Comparación Con Compuestos Similares

10-Shogaol se compara con otros compuestos similares como 6-Shogaol, 8-Shogaol y 10-Gingerol:

6-Shogaol: Exhibe actividades biológicas similares pero es menos potente que 10-Shogaol en algunos ensayos.

8-Shogaol: Tiene propiedades comparables pero difiere en su longitud de cadena alquílica, lo que afecta su bioactividad.

10-Gingerol: El precursor de 10-Shogaol, es menos estable y menos bioactivo en comparación con 10-Shogaol.

10-Shogaol destaca por su mayor potencia y estabilidad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Propiedades

Número CAS |

179523-90-1 |

|---|---|

Fórmula molecular |

C6H7N3O5 |

Peso molecular |

201.14 g/mol |

Nombre IUPAC |

1-(methoxymethyl)-5-nitropyrimidine-2,4-dione |

InChI |

InChI=1S/C6H7N3O5/c1-14-3-8-2-4(9(12)13)5(10)7-6(8)11/h2H,3H2,1H3,(H,7,10,11) |

Clave InChI |

ZLFKOIUSIDISRY-UHFFFAOYSA-N |

SMILES |

COCN1C=C(C(=O)NC1=O)[N+](=O)[O-] |

SMILES canónico |

COCN1C=C(C(=O)NC1=O)[N+](=O)[O-] |

Sinónimos |

5-NITRO-1-METHOXYMETHYLURACIL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.